5-羟甲基-2-糠醛-13C6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

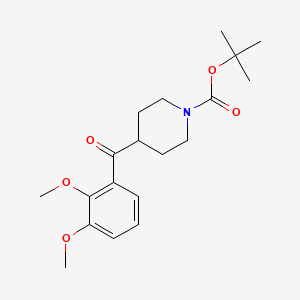

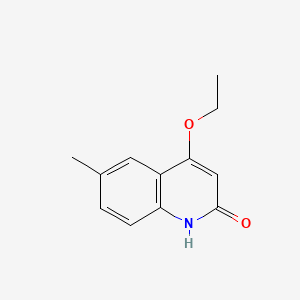

5-Hydroxymethyl-2-furaldehyde-13C6 is an isotope labelled metabolite of a mixed disulfide S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine, an antimutagenic mixed disulfide from disulfiram . It is also a metabolite of ethanol in humans . This compound is an antioxidant for grape and apple juice .

Synthesis Analysis

The synthesis of 5-Hydroxymethyl-2-furaldehyde-13C6 involves a sequence of reactions commencing with and retaining the fructofuranose ring intact . It can also proceed mainly via open-chain intermediates . The synthesis of 5-Hydroxymethyl-2-furfurylamine via Reductive Amination of 5-Hydroxymethyl-2-furaldehyde with Supported Ni-Co Bimetallic Catalysts has been reported .Molecular Structure Analysis

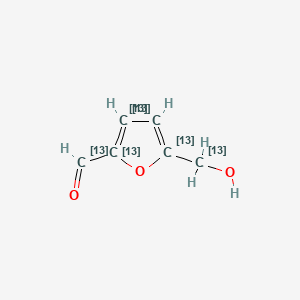

The molecular formula of 5-Hydroxymethyl-2-furaldehyde-13C6 is C6H6O3 . The molecular weight is 132.07 .Chemical Reactions Analysis

5-Hydroxymethyl-2-furaldehyde-13C6 is a labeled antioxidant . It can be converted into furan methanol (FM) and furan dimethanol (FDM) catalyzed by varied reductases coupled mainly with NADPH . It can also be transformed into 5-hydroxymethyl-2-furfurylamine (HMFA) and 2,5-bis (aminomethyl)furan .Physical And Chemical Properties Analysis

5-Hydroxymethyl-2-furaldehyde-13C6 is a pale yellow low-melting solid . It has a density of 1.3±0.1 g/cm3, a boiling point of 291.5±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .科学研究应用

催化氢化和醚化:Han 等人 (2016) 证明了使用 Ru(OH)x/ZrO2 催化剂,5-HMF 可在正醇溶剂中氢化为 2,5-双(羟甲基)呋喃 (BHMF),产率大于 99% (Han 等人,2016)。该工艺对生物质转化和生物燃料生产具有影响。

色谱应用:Corradini 和 Corradini (1992) 使用胶束电动毛细管色谱法 (MECC) 研究了果汁中 5-HMF 和 2-糠醛的分离,这对于食品质量分析至关重要 (Corradini 和 Corradini,1992)。

光谱和量子化学计算:Rajkumar 等人 (2020) 使用光谱技术和高级量子化学计算表征了 5-HMF 的分子几何、振动特性和电子特性,突出了其在化学和材料科学中的作用 (Rajkumar 等人,2020)。

标记化合物的合成:Germond 和 Arnaud (1987) 描述了由 D-[U-14C] 果糖合成均匀 14C 标记的 5-HMF,表明其在生物和化学研究中用于放射性标记研究 (Germond 和 Arnaud,1987)。

光催化氧化:Yurdakal 等人 (2013) 报道了使用 TiO2 纳米粒子在水中将 5-HMF 选择性氧化为 2,5-呋喃二甲醛,表明在绿色化学和可持续工艺中的应用 (Yurdakal 等人,2013)。

纸色谱:McKibbins、Harris 和 Saeman (1961) 开发了一种用于 5-HMF 纸色谱分离的样品施加器,突出了其在分析化学中的应用 (McKibbins 等人,1961)。

潜在的生物柴油生产:Han 等人 (2017) 研究了 BHMF 使用 Amberlyst-15 醚化为双(烷氧基甲基)呋喃,这是一种潜在的生物柴油 (Han 等人,2017)。

作用机制

Target of Action

5-Hydroxymethyl-2-furaldehyde-13C6 (5-HMF) is a compound that primarily targets hexose sugars such as glucose and fructose . It is formed from the dehydration of these sugars during the decomposition of lignocellulosic biomass polymers .

Mode of Action

The mode of action of 5-HMF involves the dehydration of glucose or fructose . This process is catalyzed by free acids in honey . The dehydration of these sugars, rather than the Maillard reaction, is the main pathway of 5-HMF formation .

Biochemical Pathways

The formation of 5-HMF is a result of the dehydration of glucose or fructose . The formation of 5-hmf increases at higher water content, ca2+ and mg2+ content, and lower ph .

Pharmacokinetics

It is known that the compound is formed during the decomposition of lignocellulosic biomass polymers

Result of Action

The formation of 5-HMF results in a compound that has been shown to inhibit microbial growth and interfere with subsequent fermentation for the production of renewable fuels and chemicals . This makes 5-HMF a significant compound in the field of biofuels and renewable energy.

Action Environment

The formation of 5-HMF is influenced by environmental factors such as temperature and pH . For example, thermal treatment at 90°C for 4 hours has been shown to increase the formation of 5-HMF . Additionally, the formation of 5-HMF increases at higher water content, Ca2+ and Mg2+ content, and lower pH .

安全和危害

属性

IUPAC Name |

5-(hydroxy(113C)methyl)(2,3,4,5-13C4)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c7-3-5-1-2-6(4-8)9-5/h1-3,8H,4H2/i1+1,2+1,3+1,4+1,5+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEGNKMFWQHSLB-IDEBNGHGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C](O[13C](=[13CH]1)[13CH]=O)[13CH2]O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.066 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxymethyl-2-furaldehyde-13C6 | |

Q & A

Q1: What is the significance of 5-(hydroxymethyl)-2-furaldehyde-13C6 in the conversion of fructose to GVL?

A1: The research paper utilizes 13C6-d-fructose as a starting material to track the reaction pathway. The study confirms that the conversion of fructose to GVL proceeds through a multi-step process. One of the key intermediates identified in this pathway is 5-(hydroxymethyl)-2-furaldehyde-13C6 (13C6-HMF). The formation of 13C6-HMF from 13C6-d-fructose confirms the initial dehydration step. Further conversion of 13C6-HMF to 13C5-levulinic acid and 13C-formic acid, followed by their transformation into 13C5-GVL, elucidates the complete reaction sequence [].

Q2: Can you elaborate on the analytical techniques used to monitor the formation and subsequent reactions of 5-(hydroxymethyl)-2-furaldehyde-13C6?

A2: While the paper doesn't delve into the specific analytical techniques employed, it's plausible that techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, played a crucial role. The use of 13C labeled compounds allows researchers to track the labeled carbons through different stages of the reaction using 13C NMR. Additionally, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) could have been employed to identify and quantify the different intermediates, including 5-(hydroxymethyl)-2-furaldehyde-13C6, over the reaction's course [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1E,2E)-1,2-Di(pyridin-2-yl)-N~1~,N~2~-bis[(pyridin-2-yl)methyl]ethane-1,2-diimine](/img/structure/B564930.png)